molecular formula C8H6ClNO5 B1296909 Methyl 5-chloro-2-hydroxy-3-nitrobenzoate CAS No. 5043-79-8

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Cat. No. B1296909
CAS RN: 5043-79-8
M. Wt: 231.59 g/mol
InChI Key: FIUDEVZDUKTMAC-UHFFFAOYSA-N
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Patent
US04892872

Procedure details

To a solution of 100 g of methyl 5-chlorosalicylate and 250 ml of concentrated sulfuric acid (while keeping at a temperature below 0° C.) is added dropwise a mixture of 25 ml of funing nitric acid (d 1.50) and 25 ml of concentrated sulfuric acid at a temperature below 5° C. The resultant solution is stirred under ice cooling for 0.5 hour and poured into ice-cold water. The precipitated crystals are collected by filtration and dried to give 122 g of methyl 5-chloro-3-nitrosalicylate, melting at 108°-110° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]([OH:12])=[CH:4][CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]([OH:12])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)OC)=C1)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while keeping at a temperature below 0° C.
ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
poured into ice-cold water
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(C(=O)OC)=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 122 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.